REACTION_CXSMILES
|
[NH2:1][C:2](C)(C)C#N.Cl[CH2:8][CH2:9][CH2:10][C:11](=O)[CH2:12][CH2:13][CH2:14]Cl.[NH3:17].CO>>[C:2]([C:11]12[CH2:12][CH2:13][CH2:14][N:17]1[CH2:8][CH2:9][CH2:10]2)#[N:1] |f:2.3|
|
Name
|
|
Quantity
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41.4 g
|
Type
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reactant
|
Smiles
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NC(C#N)(C)C
|
Name
|
|
Quantity
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30 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(CCCCl)=O
|
Name
|
|
Quantity
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220 mL
|
Type
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reactant
|
Smiles
|
N.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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CONCENTRATION
|
Details
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was concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to remove MeOH
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Type
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ADDITION
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Details
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added 0.1N NaOH to the residue, which
|
Type
|
EXTRACTION
|
Details
|
was extracted with methylene chloride
|
Type
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DRY_WITH_MATERIAL
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Details
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the extract was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C12CCCN2CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.1 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |